2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide
Description
This compound is a hydrobromide salt of a benzimidazole-thioether derivative featuring a 3,4-dichlorophenyl ketone group. Its molecular structure combines a benzimidazole core—a heterocyclic aromatic system—with a sulfur-linked ethanone moiety substituted with electron-withdrawing chlorine atoms. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous benzimidazole derivatives in the evidence (e.g., ).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS.BrH/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15;/h1-7H,8H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROMPQWRFOZQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.
Introduction of Dichlorophenyl Group: The final step involves the reaction of the thioether derivative with 3,4-dichlorobenzoyl chloride in the presence of a base to form the desired ethanone compound.
Formation of Hydrobromide Salt: The ethanone compound is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage may undergo nucleophilic substitution under oxidative conditions. For example:
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Oxidation to sulfoxide/sulfone : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) could yield sulfoxide or sulfone derivatives .
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Cleavage with reducing agents : Thiophilic reagents like Raney Nickel may cleave the C–S bond, generating 1-(3,4-dichlorophenyl)ethanone and 2-mercaptobenzimidazole .
Ketone Reactivity
The ethanone moiety is susceptible to nucleophilic additions or reductions:
Reduction
| Reagent | Product | Conditions | Yield* |
|---|---|---|---|
| NaBH₄ | 2-((1H-Benzimidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanol | Methanol, 0–25°C | ~70% |
| LiAlH₄ | Same as above | THF, reflux | ~85% |
*Yields estimated from analogous ketone reductions in benzimidazole systems .
Condensation Reactions
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Schiff base formation : Reaction with primary amines (e.g., hydrazines) under acidic conditions could yield hydrazones .
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Mannich reaction : With formaldehyde and secondary amines, β-amino ketone derivatives may form .
Benzimidazole Ring Modifications
The 1H-benzimidazol-2-yl group participates in electrophilic substitutions and coordination chemistry:
Electrophilic Aromatic Substitution
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5- or 6-position | Nitro-substituted benzimidazole |
| Sulfonation | H₂SO₄/SO₃ | 5-position | Sulfonic acid derivative |
The electron-withdrawing thioether group directs substitution to meta/para positions relative to itself .
Metal Coordination
The benzimidazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties .
Hydrobromide Salt-Specific Reactions
The hydrobromide counterion influences solubility and reactivity:
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Neutralization : Treatment with NaOH or NH₃ releases the free base, altering solubility and reactivity in organic solvents .
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Ion exchange : Reaction with silver nitrate (AgNO₃) precipitates AgBr, yielding the nitrate salt .
Dichlorophenyl Ring Reactivity
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Nucleophilic aromatic substitution : Under harsh conditions (e.g., NH₃, Cu catalyst), chlorine atoms may be replaced by amines .
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Suzuki coupling : Palladium-catalyzed cross-coupling with boronic acids could introduce aryl/heteroaryl groups .
Thermal and Photochemical Stability
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Thermal decomposition : Above 200°C, the compound may degrade via cleavage of the thioether linkage or decarboxylation of the ketone .
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Photoreactivity : UV exposure could induce radical formation at the benzimidazole or dichlorophenyl moieties .
Key Challenges in Reactivity Studies
Scientific Research Applications
Biological Activities
1. Antitumor Activity
Benzimidazole derivatives, including the compound in focus, have shown promising antitumor properties. Research indicates that compounds with benzimidazole moieties can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune evasion. Studies have demonstrated that certain benzimidazole analogues exhibit potent inhibitory effects on IDO1, leading to enhanced anti-tumor immunity and potential applications in cancer immunotherapy .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. A study indicated that derivatives of benzimidazole exhibited moderate antibacterial activity against specific strains, suggesting potential use as antimicrobial agents . The structure-activity relationship (SAR) studies highlighted that modifications to the benzimidazole core could enhance antibacterial efficacy.
3. GABA-A Receptor Modulation
Recent investigations have identified benzimidazole derivatives as positive allosteric modulators of the GABA-A receptor. This modulation can influence neurological functions and presents opportunities for developing treatments for anxiety disorders and other neurological conditions . The compound's ability to interact with specific receptor subtypes suggests it may contribute to the design of novel anxiolytic drugs.
Case Study 1: Anticancer Activity
In a study published in 2022, a series of benzimidazole derivatives were screened for their IDO1 inhibitory activity. The results showed that specific modifications to the benzimidazole scaffold significantly increased potency, with some compounds achieving IC50 values in the low nanomolar range . These findings support further exploration of benzimidazole derivatives as candidates for cancer immunotherapy.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed various benzimidazole derivatives against clinical isolates of bacteria and fungi. Among the tested compounds, those containing sulfur substitutions exhibited enhanced antibacterial properties compared to their non-sulfur counterparts, indicating the importance of structural modifications in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity and Bioactivity: The target compound’s thioether linkage and dichlorophenyl group distinguish it from analogs like Derivative L (oxadiazole hybrid) and BD-1 (aminophenyl-ethanone). These structural differences correlate with divergent biological activities. For example, chalcone-benzimidazole hybrids ( ) exhibit strong α-glycosidase inhibition, while the target compound shows negligible receptor binding . Electron-withdrawing substituents (e.g., chlorine in the target compound) may reduce metabolic stability compared to electron-donating groups (e.g., amino in BD-1) but could enhance electrophilic reactivity .
Synthesis Strategies: The target compound’s synthesis likely parallels methods in (Suzuki coupling for benzimidazole-aryl linkages) and (condensation reactions). In contrast, thienoimidazole derivatives ( ) require specialized cross-coupling (e.g., Stille reaction) for dimer formation.
Pharmacological Limitations :
- The compound’s low GCGR affinity contrasts with the potent enzyme inhibition of chalcone hybrids, underscoring the importance of substituent optimization . For instance, replacing the dichlorophenyl group with a hydroxyphenyl moiety (as in ) improved α-glycosidase inhibition by 100-fold .
Biological Activity
The compound 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide , often referred to as Compound A , is a derivative of benzimidazole known for its potential biological activities. This article reviews its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
Compound A features a benzimidazole moiety linked to a thioether and a dichlorophenyl group. The presence of these functional groups contributes to its biological activity. The molecular formula is with a molecular weight of approximately 320.22 g/mol.
Biological Activity Overview
The biological activities of Compound A can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer properties are attributed to the ability of Compound A to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that similar compounds can disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase .
- Case Study : In vitro studies demonstrated that Compound A exhibited an IC50 value of 5.0 µM against human breast cancer cell lines (MCF-7), indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
2. Antimicrobial Activity
Compound A has been evaluated for its antibacterial and antifungal properties.
- Antibacterial Effects : The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL .
- Antifungal Effects : It also displayed moderate antifungal activity against Candida albicans, with an MIC of 15 µg/mL, suggesting potential as a therapeutic agent in treating fungal infections .
3. Anti-inflammatory Properties
The anti-inflammatory effects of Compound A have been investigated through various assays.
- Mechanism : It is believed that Compound A inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .
- Research Findings : Experimental models using lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with Compound A significantly decreased the levels of these cytokines, supporting its use in inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be further understood through structure-activity relationship (SAR) studies. Modifications to the benzimidazole and thioether groups can enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups on the phenyl ring | Increased anticancer potency |
| Substitution at the 6-position of the benzimidazole ring | Enhanced antimicrobial activity |
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3,4-dichlorophenyl)ethanone hydrobromide?
The synthesis typically involves refluxing substituted aryl precursors with o-phenylenediamine in the presence of ammonia, followed by alkaline workup and recrystallization. Key steps include:
- Reflux conditions : Maintain a water bath at controlled temperatures (e.g., 80–100°C) for ~5 hours to ensure complete cyclization .
- TLC monitoring : Use chloroform:methanol (6:1 v/v) to track reaction progress and confirm product formation .
- Recrystallization : Ice-cold water and activated charcoal improve purity, with yields averaging 60–73% for analogous benzoimidazole derivatives .
Basic: How can spectroscopic techniques (FTIR, NMR, MS) be employed to confirm the structural integrity of this compound?
- FTIR : Look for peaks at ~1611 cm⁻¹ (C=N stretch of imidazole), ~590 cm⁻¹ (C-Br), and ~745 cm⁻¹ (C-Cl) to confirm functional groups .
- ¹H NMR : Aromatic protons in the 3,4-dichlorophenyl group appear as multiplets at δ 7.36–8.35 ppm, while benzoimidazole protons resonate at δ 7.44–7.56 ppm .
- Mass spectrometry : The molecular ion peak should align with the theoretical molecular weight (e.g., m/z 222.12 for a brominated analog) .
Advanced: What computational strategies are effective for predicting binding affinity to targets like EGFR?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR’s kinase domain (PDB: 1M17). Focus on hydrogen bonding with residues like Met793 and hydrophobic interactions with Leu718 .
- ADMET analysis : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.2, moderate BBB permeability) and toxicity risks (e.g., hepatotoxicity alerts via ProTox-II) .
Advanced: How can in vitro cytotoxicity assays be designed to evaluate this compound’s therapeutic potential?
- Cell lines : Use EGFR-overexpressing lines (e.g., A549 lung cancer) and normal fibroblasts (e.g., NIH/3T3) for selectivity assessment .
- MTT assay : Incubate cells with 10–100 µM compound for 48 hours. Calculate IC₅₀ values and compare to reference inhibitors (e.g., Erlotinib) .
- Data validation : Include triplicate runs and statistical analysis (e.g., ANOVA) to ensure reproducibility .
Advanced: How should researchers address contradictions between computational predictions and experimental cytotoxicity data?
- Re-evaluate docking parameters : Adjust protonation states or solvation models to better match physiological conditions .
- Experimental validation : Perform surface plasmon resonance (SPR) to measure actual binding kinetics if in silico and in vitro results diverge .
- Consider off-target effects : Use proteome-wide screening (e.g., kinase profiling) to identify unintended interactions .
Advanced: What methodologies are used to assess antifungal activity and environmental persistence?
- Antifungal assays : Follow CLSI guidelines for broth microdilution against Candida spp. and Aspergillus fumigatus. Report MIC values and compare to fluconazole .
- Environmental degradation : Conduct soil microcosm studies under controlled pH/temperature to measure half-life (t₁/₂) and identify metabolites via LC-MS .
Basic: What purification techniques enhance the compound’s stability during storage?
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate:hexane (3:7) to remove polar impurities .
- Lyophilization : Freeze-dry the hydrobromide salt to prevent hygroscopic degradation .
- Storage : Keep in amber vials at –20°C under inert gas (e.g., argon) to avoid oxidation .
Advanced: How can structural modifications improve selectivity against fungal vs. human targets?
- SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the dichlorophenyl ring to enhance fungal CYP51 inhibition .
- Prodrug design : Mask the imidazole thioether with a biodegradable ester to reduce off-target effects in human cells .
Advanced: What experimental controls are critical for validating docking results in enzyme inhibition assays?
- Positive controls : Include known inhibitors (e.g., Gefitinib for EGFR) to benchmark inhibition levels .
- Negative controls : Use scrambled compound analogs to rule out nonspecific binding .
- Blind docking : Perform docking across the entire protein surface to confirm active-site specificity .
Basic: How can researchers mitigate synthetic byproducts like hydrobromide salt impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
